molecular formula C5H8O2 B083571 (2E)-pent-2-enoic acid CAS No. 13991-37-2

(2E)-pent-2-enoic acid

Cat. No.: B083571
CAS No.: 13991-37-2
M. Wt: 100.12 g/mol
InChI Key: YIYBQIKDCADOSF-ONEGZZNKSA-N
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Description

(2E)-pent-2-enoic acid, also known as pent-2-enoic acid, is an organic compound with the molecular formula C5H8O2. It is a type of unsaturated carboxylic acid characterized by a double bond between the second and third carbon atoms in its five-carbon chain. This compound exists in two geometric isomers: cis-2-pentenoic acid and trans-2-pentenoic acid . It is a rare compound in biological lipids but finds applications in various fields due to its unique chemical properties.

Chemical Reactions Analysis

Types of Reactions: (2E)-pent-2-enoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

(2E)-pent-2-enoic acid has diverse applications in scientific research:

Comparison with Similar Compounds

Uniqueness: (2E)-pent-2-enoic acid is unique due to its specific position of the double bond, which influences its reactivity and the types of reactions it undergoes. Its geometric isomers (cis and trans) also exhibit different physical and chemical properties, adding to its versatility in various applications .

Properties

IUPAC Name

(E)-pent-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8O2/c1-2-3-4-5(6)7/h3-4H,2H2,1H3,(H,6,7)/b4-3+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIYBQIKDCADOSF-ONEGZZNKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC=CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC/C=C/C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30893700
Record name (2E)-2-Pentenoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30893700
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

100.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Colourless liquid; Sour caramellic aroma
Record name (E)-2-Pentenoic acid
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1782/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Solubility

62.9 mg/mL at 20 °C, Slightly soluble in water; soluble in non-polar solvents, Soluble (in ethanol)
Record name 2-Pentenoic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0032459
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name (E)-2-Pentenoic acid
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1782/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

0.984-0.991
Record name (E)-2-Pentenoic acid
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1782/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

CAS No.

13991-37-2, 626-98-2, 27516-53-6
Record name trans-2-Pentenoic acid
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Record name Pent-2-enoic acid
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Record name 2-Pentenoic acid, (2E)-
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Record name Pentenoic acid
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Record name (2E)-2-Pentenoic acid
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Record name (E)-pent-2-en-1-oic acid
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Record name Pent-2-enoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.009.978
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Record name 2-PENTENOIC ACID, (2E)-
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Record name 2-Pentenoic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0032459
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula and weight of 2-pentenoic acid?

A1: 2-Pentenoic acid, also known as (E)-pent-2-enoic acid, has the molecular formula C5H8O2 and a molecular weight of 100.12 g/mol [].

Q2: Is there any spectroscopic data available for 2-pentenoic acid?

A2: Yes, research has provided detailed spectroscopic data for 2-pentenoic acid, including proton and carbon-13 NMR chemical shifts, as well as vibrational frequencies from FT-IR analysis []. These data are crucial for structural identification and understanding the behavior of the molecule.

Q3: How do the structures of the cis and trans isomers of 2-pentenoic acid differ?

A3: The cis and trans isomers of 2-pentenoic acid differ in the spatial arrangement of the substituents around the carbon-carbon double bond. While both isomers possess the same molecular formula and connectivity, the cis isomer has both hydrogen atoms on the same side of the double bond, while the trans isomer has them on opposite sides []. This difference in geometry can lead to variations in their physical and chemical properties, including boiling point, melting point, and reactivity.

Q4: Can 2-pentenoic acid be produced through catalytic reactions?

A4: Yes, 2-pentenoic acid can be efficiently synthesized via the Knoevenagel reaction, employing propanal and malonic acid as starting materials [, ]. This reaction benefits from heterogeneous catalysts like SO42-/ZrO2, offering high yields and reusability [].

Q5: Does the Knoevenagel reaction favor a specific isomer of 2-pentenoic acid?

A5: The Knoevenagel reaction, when used to synthesize 2-pentenoic acid, primarily yields the (E)-isomer [, ], offering a stereoselective route to this valuable compound.

Q6: What role does 2-pentenoic acid play in the context of palladium catalysis?

A6: 2-Pentenoic acid, specifically trans-2-methyl-2-pentenoic acid, serves as a valuable model compound in studies investigating the enantioselective hydrogenation of α,β-unsaturated carboxylic acids []. Its interaction with chiral modifiers, like cinchonidine, on palladium catalysts provides insights into the mechanism of enantioselective hydrogenation [].

Q7: How does the stability of 2-pentenoic acid impact its potential applications?

A7: The stability of 2-pentenoic acid under various conditions is crucial for its applications. For example, in biodegradable plastics, understanding its thermal and abiotic hydrolysis behavior is essential for predicting material lifespan and degradation products [, ].

Q8: Does the metabolite 2-propyl-2-pentenoic acid share the teratogenic effects of valproic acid?

A8: While valproic acid is known to cause spina bifida in humans, studies in mice show that its metabolite, (E)-2-n-propyl-2-pentenoic acid (2-en-VPA), does not induce this birth defect []. This suggests that structural differences between the two compounds significantly influence their teratogenic potential.

Q9: What is known about the pharmacokinetics of 2-propyl-2-pentenoic acid in the context of valproic acid therapy?

A9: Research indicates that 2-propyl-2-pentenoic acid (2-en-VPA), a metabolite of valproic acid, exhibits a longer half-life than the parent drug in mice [, ]. This persistence, alongside its anticonvulsant activity, suggests that 2-en-VPA may contribute significantly to the therapeutic effects of valproic acid during chronic treatment [, ].

Q10: Does the co-administration of other antiepileptic drugs affect the pharmacokinetics of valproic acid and its metabolites?

A10: Yes, co-administration of drugs like carbamazepine with valproic acid can significantly alter the serum concentrations of valproic acid and its metabolites [, ]. For instance, carbamazepine can increase the metabolic conversion of valproic acid to 2-propyl-4-pentenoic acid, a metabolite with potential toxicity [].

Q11: Are there any safety concerns regarding 2-propyl-2-pentenoic acid?

A11: While 2-propyl-2-pentenoic acid (2-en-VPA) displays a favorable anticonvulsant profile and reduced teratogenicity compared to valproic acid, its potential for liver toxicity requires further investigation []. This highlights the importance of evaluating the safety profile of metabolites, even those considered less toxic than the parent drug.

Q12: Can microorganisms degrade compounds containing the 2-pentenoic acid structure?

A12: Recent research demonstrates the ability of organohalide-respiring microbial communities to cleave carbon-fluorine bonds in molecules structurally similar to 2-pentenoic acid, like perfluoro(4-methylpent-2-enoic acid) []. This groundbreaking discovery provides a potential avenue for the bioremediation of environmentally persistent per- and polyfluoroalkyl substances (PFASs).

Q13: Can polymers containing 2-pentenoic acid derivatives be recycled?

A13: Yes, research demonstrates the potential for chemically recycling polyethylene/poly(3-hydroxybutyrate-co-3-hydroxyvalerate) blends, with the latter containing a 2-pentenoic acid-like structure []. Through pyrolysis, these blends can be separated, and the poly(3-hydroxybutyrate-co-3-hydroxyvalerate) fraction can be depolymerized into valuable monomers like crotonic acid and 2-pentenoic acid, highlighting a sustainable approach to plastic waste management [, ].

Q14: What analytical techniques are employed to study 2-pentenoic acid and its derivatives?

A14: Various analytical techniques are crucial for characterizing and quantifying 2-pentenoic acid and its derivatives. These include gas chromatography-mass spectrometry (GC-MS) [, , ], high-performance liquid chromatography (HPLC) [], nuclear magnetic resonance (NMR) spectroscopy [, , ], and infrared (IR) spectroscopy [, , ].

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